molecular formula C23H22N6O4S B2534683 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide CAS No. 1019098-60-2

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2534683
CAS No.: 1019098-60-2
M. Wt: 478.53
InChI Key: AXZIQVLYPNDAOQ-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide apart is its unique combination of heterocyclic structures, which may confer specific biological activities not seen in other compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields .

Biological Activity

The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide (referred to as Compound A ) is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action based on diverse research findings.

PropertyValue
Molecular FormulaC21H18N6O4S
Molecular Weight450.47 g/mol
LogP3.5136
Polar Surface Area104.996 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

Antimicrobial Activity

Compound A has shown significant antimicrobial properties against various bacterial strains. A study conducted on derivatives of oxadiazoles indicated that compounds with similar structures exhibited strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Research into the anticancer potential of Compound A reveals its effectiveness against several cancer cell lines. The compound appears to inhibit key enzymes involved in tumor growth and proliferation, such as telomerase and topoisomerase. These enzymes are crucial for DNA replication and repair in cancer cells. In vitro studies have demonstrated that Compound A can induce apoptosis in cancer cells by activating intrinsic pathways associated with cellular stress responses .

The biological activity of Compound A can be attributed to its structural components:

  • Oxadiazole Ring : Known for its role in enhancing bioactivity through interaction with various molecular targets.
  • Benzodioxole Moiety : This group has been linked to antioxidant properties and potential modulation of signaling pathways involved in inflammation and cancer progression .

Case Studies

  • Antimicrobial Efficacy :
    • In a comparative study, derivatives similar to Compound A were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain analogs exhibited superior antimicrobial activity compared to conventional antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment :
    • Cytotoxicity tests on normal human cell lines (L929) revealed that while some derivatives displayed toxicity at high concentrations, others enhanced cell viability at lower doses. This suggests a selective cytotoxic profile that could be beneficial in therapeutic applications .

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-12-4-6-15(8-13(12)2)25-18(30)10-29-20(24)19(23(27-29)34-3)22-26-21(28-33-22)14-5-7-16-17(9-14)32-11-31-16/h4-9H,10-11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZIQVLYPNDAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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